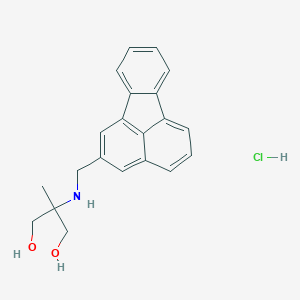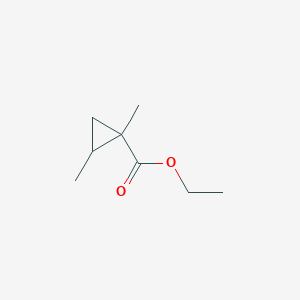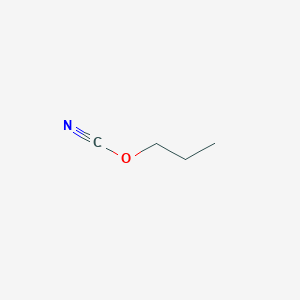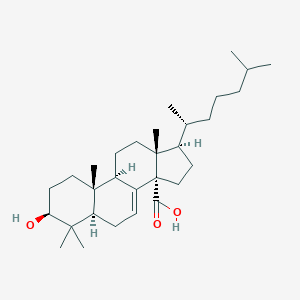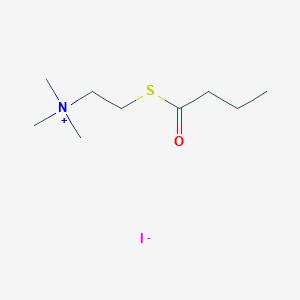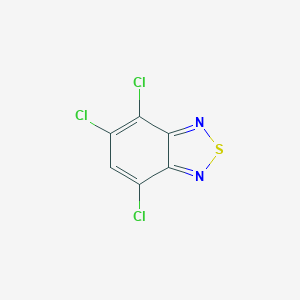
4,5,7-Trichloro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trichloro-2,1,3-benzothiadiazole (TCBT) is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. TCBT has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.
Mechanism Of Action
The mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole is not fully understood, but it has been suggested that it may act by binding to specific proteins or enzymes in cells, leading to changes in their function and activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have a wide range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and antibacterial activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have potential neuroprotective effects, making it a promising compound for further research in the field of neuroscience.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5,7-Trichloro-2,1,3-benzothiadiazole in lab experiments is its unique optical and electronic properties, which make it a versatile compound for various applications. However, 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have limited solubility in water, which may pose challenges for certain experiments.
Future Directions
There are many potential future directions for research on 4,5,7-Trichloro-2,1,3-benzothiadiazole, including further optimization of its synthesis method, exploration of its potential therapeutic applications, and investigation of its unique optical and electronic properties for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole and its potential effects on human health.
Synthesis Methods
The synthesis of 4,5,7-Trichloro-2,1,3-benzothiadiazole involves the reaction of 2-aminothiophenol with chlorosulfonic acid and phosphorus pentachloride. The resulting product is then treated with sodium hydroxide to yield 4,5,7-Trichloro-2,1,3-benzothiadiazole. This synthesis method has been widely used and optimized for large-scale production of 4,5,7-Trichloro-2,1,3-benzothiadiazole.
Scientific Research Applications
4,5,7-Trichloro-2,1,3-benzothiadiazole has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential material for organic electronics. 4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have unique optical and electronic properties, making it a promising compound for further research and development.
properties
CAS RN |
1982-55-4 |
|---|---|
Product Name |
4,5,7-Trichloro-2,1,3-benzothiadiazole |
Molecular Formula |
C6HCl3N2S |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,5,7-trichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H |
InChI Key |
SZYWFOPNFNROQB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
melting_point |
122.0 °C |
Other CAS RN |
1982-55-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



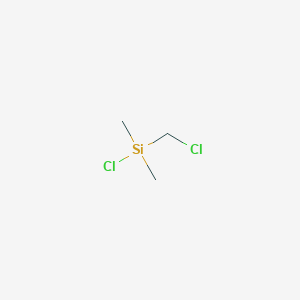
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)

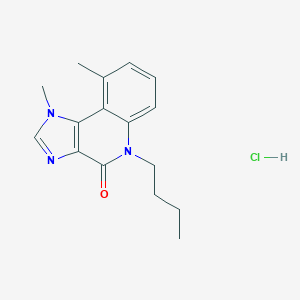
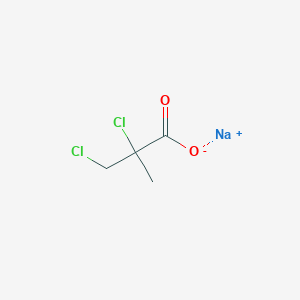
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
